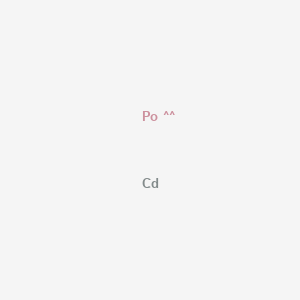

Cadmium--polonium (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cadmium–polonium (1/1) is a compound consisting of cadmium and polonium in a 1:1 ratio Both elements are heavy metals, with cadmium being a transition metal and polonium being a metalloid

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cadmium–polonium (1/1) involves the combination of cadmium and polonium under controlled conditions. Polonium is typically obtained from the decay of uranium ores or by neutron irradiation of bismuth. Cadmium can be sourced from zinc refining processes.

Industrial Production Methods: Industrial production of cadmium–polonium (1/1) is limited due to the rarity and radioactivity of polonium. The synthesis usually involves the reduction of polonium sulfide with hydrogen at high temperatures, followed by the combination with cadmium under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions: Cadmium–polonium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Cadmium in the compound can be oxidized to cadmium oxide (CdO) when exposed to air at elevated temperatures.

Reduction: Polonium can be reduced from its higher oxidation states using hydrogen or other reducing agents.

Substitution: The compound can react with halogens to form cadmium halides and polonium halides.

Major Products Formed:

Oxidation: Cadmium oxide (CdO)

Reduction: Metallic cadmium and polonium

Substitution: Cadmium halides (e.g., CdCl₂) and polonium halides (e.g., PoCl₂)

Scientific Research Applications

Chemistry: Used as a source of alpha particles in neutron sources and radiographic imaging.

Biology: Studied for its effects on biological systems due to the high toxicity and radioactivity of polonium.

Medicine: Investigated for targeted alpha therapy in cancer treatment, leveraging the radioactive properties of polonium.

Industry: Utilized in anti-static devices and as a heat source in space missions due to the high energy release from polonium decay.

Mechanism of Action

Cadmium–polonium (1/1) can be compared with other cadmium and polonium compounds:

Cadmium Compounds: Cadmium sulfide (CdS), cadmium oxide (CdO)

Polonium Compounds: Polonium dioxide (PoO₂), polonium chloride (PoCl₂)

Uniqueness: The unique aspect of cadmium–polonium (1/1) lies in the combination of cadmium’s chemical reactivity and polonium’s intense radioactivity. This makes it a compound of interest for specialized applications where both properties are advantageous.

Comparison with Similar Compounds

Cadmium sulfide (CdS): Used in pigments and semiconductors.

Polonium dioxide (PoO₂): Studied for its radioactive properties and potential use in nuclear batteries.

Properties

CAS No. |

65453-87-4 |

|---|---|

Molecular Formula |

CdPo |

Molecular Weight |

321.40 g/mol |

IUPAC Name |

cadmium;polonium |

InChI |

InChI=1S/Cd.Po |

InChI Key |

UHBCPMZFMHINLM-UHFFFAOYSA-N |

Canonical SMILES |

[Cd].[Po] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)

![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)